[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
Overview
Description
[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that features a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxymethyl group
Scientific Research Applications
Chemistry: [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules, including pharmaceuticals. Its structural features allow it to interact with various biological targets.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Mode of action
The exact mode of action would depend on the specific target. For example, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity. The dichlorobenzyl group could potentially enhance the lipophilicity of the compound, which might influence its binding characteristics .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Many drugs that contain a piperidine ring are involved in pathways related to neurotransmission, immune response, and cellular signaling .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. Generally, compounds with a piperidine ring can be well absorbed and distributed in the body .
Result of action
The result of the compound’s action would depend on its specific mechanism of action and the biological system in which it is active. It could potentially lead to changes in cellular function, physiological responses, or therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more stable and active at certain pH levels .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidine, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.
Substitution: The 2,4-dichlorobenzyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl group but lacks the piperidine ring.
Piperidine derivatives: Compounds with similar piperidine structures but different substituents.
Uniqueness:
- The combination of the 2,4-dichlorobenzyl group and the piperidine ring in [1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol provides unique reactivity and potential biological activity not found in simpler analogs.
- Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-11(13(15)6-12)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYSNDBBPTXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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